

# Technical Guide: 4-Amino-2-methylbenzamide

## Molecular Architecture & Application

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### Compound of Interest

Compound Name: 4-Amino-2-methylbenzamide

CAS No.: 52771-13-8

Cat. No.: B1289992

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## Executive Summary

**4-Amino-2-methylbenzamide** (CAS: 52771-13-8) is a specialized aniline derivative and benzamide scaffold primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and neurological therapeutics.<sup>[1][2][3]</sup> Distinguished by its dual hydrogen-bonding capability (donor/acceptor) and the steric influence of the ortho-methyl group, this molecule serves as a critical pharmacophore for optimizing ligand-protein binding interactions.

This guide provides a comprehensive technical analysis of its molecular structure, validated synthetic protocols, spectroscopic characterization, and applications in medicinal chemistry.

## Molecular Architecture & Physicochemical Properties<sup>[1][4]</sup>

### Structural Analysis

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.

- Position 1 (Amide): Acts as a hydrogen bond donor (NH<sub>2</sub>) and acceptor (C=O). The amide moiety is often involved in key interactions with the hinge region of kinase enzymes.
- Position 2 (Methyl): Provides steric bulk that restricts bond rotation, locking the conformation of the benzamide relative to the phenyl ring. This "conformational lock" often improves selectivity by forcing the molecule into a bioactive orientation.
- Position 4 (Amino): A primary amine acting as a nucleophilic handle for further derivatization (e.g., amide coupling, reductive amination) or as a solvent-exposed polar group in the final drug candidate.

## Physicochemical Data Table[2]

Property	Value	Notes
IUPAC Name	4-Amino-2-methylbenzamide	
CAS Number	52771-13-8	Verified Isomer
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	
Molecular Weight	150.18 g/mol	
Exact Mass	150.079 g/mol	Monoisotopic
Physical State	Solid / Crystalline Powder	Off-white to pale yellow
Solubility	DMSO, Methanol, Ethanol	Poor solubility in water
pKa (Predicted)	~4.5 (Aniline), ~15 (Amide)	Amine protonation
H-Bond Donors	2 (Amine + Amide)	Total 4 protons
H-Bond Acceptors	2 (Carbonyl + Amine N)	

## Synthetic Pathways[1][8]

### Primary Synthetic Route (Reduction of Nitro-Precursor)

The most robust industrial synthesis involves the catalytic hydrogenation of 2-methyl-4-nitrobenzamide. This precursor is derived from 2-methyl-4-nitrobenzoic acid via acid chloride activation.

## Protocol: Synthesis from 2-Methyl-4-nitrobenzoic acid

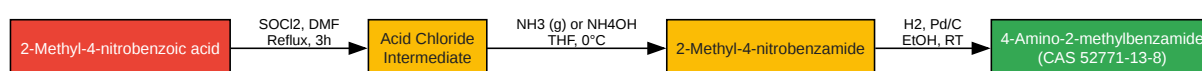
### Step 1: Amide Formation

- Activation: Suspend 2-methyl-4-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM). Add catalytic DMF.
- Chlorination: Add thionyl chloride ( $\text{SOCl}_2$ , 1.5 eq) dropwise. Reflux for 3 hours until solution clears.
- Concentration: Evaporate solvent and excess  $\text{SOCl}_2$  to obtain the acid chloride residue.
- Amidation: Dissolve residue in dry THF. Cool to  $0^\circ\text{C}$ . Bubble anhydrous ammonia gas or add concentrated ammonium hydroxide (excess) slowly.
- Isolation: Precipitate forms. Filter, wash with water, and dry to yield 2-methyl-4-nitrobenzamide.

### Step 2: Nitro Reduction (Hydrogenation)

- Solvent System: Dissolve 2-methyl-4-nitrobenzamide in Ethanol or Methanol.
- Catalyst: Add 10% Pd/C (5-10 wt% loading).
- Reaction: Stir under Hydrogen atmosphere (balloon or 1-3 bar) at room temperature for 4–12 hours. Monitor by TLC or LCMS.
- Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH) if necessary.

## Synthetic Workflow Diagram



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Caption: Step-wise synthetic pathway from nitro-benzoic acid precursor to final amino-benzamide.

## Spectroscopic Characterization

Accurate identification requires analysis of the NMR splitting patterns, specifically the coupling between aromatic protons influenced by the methyl and amine groups.

## Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

Solvent: DMSO- $d_6$  (Common for benzamides)

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.10 - 7.30	Doublet (d)	1H	H-6 (Ar-H)	Ortho to amide; deshielded by C=O.
6.80 - 7.10	Broad Singlet	2H	CONH <sub>2</sub>	Amide protons (often distinct peaks).
6.30 - 6.45	Singlet (s) / Doublet	1H	H-3 (Ar-H)	Ortho to methyl/amine; shielded.
6.25 - 6.40	Doublet of Doublets	1H	H-5 (Ar-H)	Meta to amide; shielded by amine.
5.20 - 5.50	Broad Singlet	2H	Ar-NH <sub>2</sub>	Aniline amine protons; exchangeable.
2.20 - 2.35	Singlet (s)	3H	Ar-CH <sub>3</sub>	Methyl group at C2 position.

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+)
- Molecular Ion:  $[M+H]^+ = 151.1$  m/z
- Fragmentations: Loss of  $NH_3$  (Amide) may be observed in high-energy collisions.

## Medicinal Chemistry Applications

### Pharmacophore Utility

**4-Amino-2-methylbenzamide** is widely used as a "cap" or "head group" in drug discovery, particularly for:

- Kinase Inhibitors: The amide group forms hydrogen bonds with the hinge region (e.g., Glu/Leu backbone residues) of kinases. The 2-methyl group fills hydrophobic pockets (selectivity filter).
- HDAC Inhibitors: The amine can be derivatized to form zinc-binding groups, or the benzamide itself acts as a surface recognition cap.
- BACE1 Inhibitors: Computational studies suggest potential binding affinity in Alzheimer's research.[\[1\]](#)

### Case Study: Amide Coupling Protocol

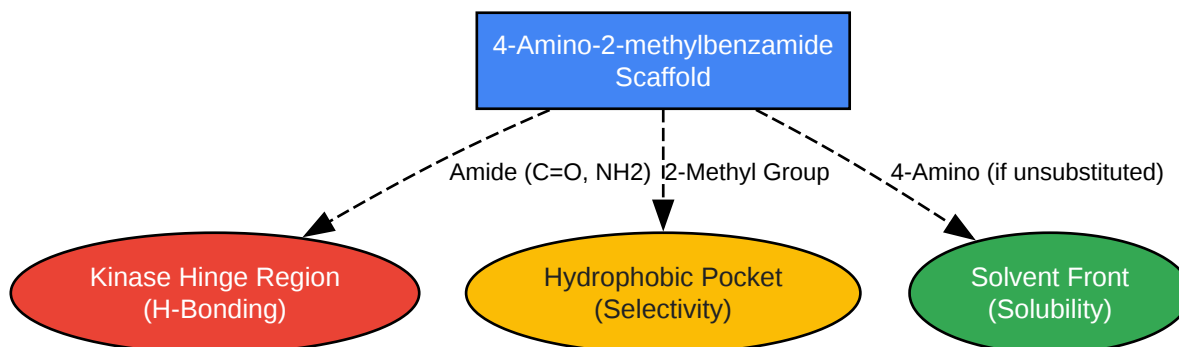
In the synthesis of complex inhibitors (e.g., for p38 MAPK or Rho-kinase), this aniline is coupled to carboxylic acid scaffolds.

Standard Coupling Protocol:

- Dissolution: Dissolve the carboxylic acid partner (1.0 eq) in DMF/Pyridine.
- Activation: Add EDC·HCl (1.2 eq) and DMAP (0.5 eq) or HOBt.
- Addition: Add **4-Amino-2-methylbenzamide** (1.1 eq).
- Reaction: Stir at RT for 10–16 hours.

- Workup: Quench with saturated  $\text{NaHCO}_3$ . Extract with EtOAc.[4][5] The product is the N-acylated derivative (amide linkage at the 4-amino position).

## Interaction Diagram



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Caption: Pharmacophoric interactions of the scaffold within a biological binding pocket.[1]

## Handling & Safety (SDS Summary)

- Signal Word:WARNING
- Hazard Statements:
  - H302: Harmful if swallowed.[6]
  - H315: Causes skin irritation.[6]
  - H319: Causes serious eye irritation.[6]
  - H335: May cause respiratory irritation.[6]
- Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed.
- PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

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